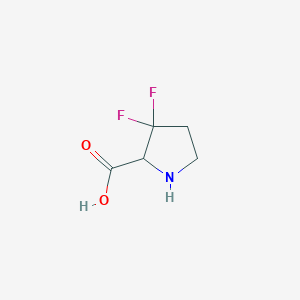

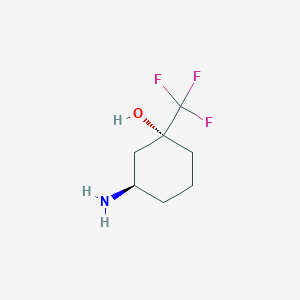

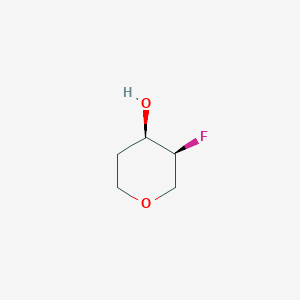

![molecular formula C14H24N2O3 B3112940 Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate CAS No. 1932217-02-1](/img/structure/B3112940.png)

Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate

Overview

Description

Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are a family of transporters that are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Derivatization

Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate is involved in the synthesis of spirocyclic compounds with potential biological activities. For instance, a study by Moskalenko and Boev (2012) discussed the synthesis of such spirocyclic compounds, highlighting their utility in creating heterocyclic compounds with potential biological activity. This emphasizes the compound's role as a key intermediate in synthetic organic chemistry, particularly in generating biologically active molecules.

Antiviral Applications

The compound's derivatives have demonstrated potential in antiviral applications. For example, Apaydın et al. (2019) synthesized a series of derivatives that showed inhibition of human coronavirus replication, indicating the compound's relevance in developing antiviral drugs. This finding is particularly significant considering the ongoing need for novel antiviral agents.

Conformational and Structural Analysis

The compound and its derivatives have also been studied for their conformational properties, as seen in the work of Żesławska et al. (2017). Their research focused on unnatural cyclic α-amino acids derived from the compound, providing insights into the structural and conformational aspects of these molecules. Such studies are crucial for understanding the physical and chemical properties of new synthetic compounds.

Chemical Space Exploration

A study by Meyers et al. (2009) elaborated on synthetic routes to related compounds, highlighting their role in exploring new chemical spaces. This research underscores the compound's utility in accessing chemical spaces that differ from traditional piperidine systems, thus broadening the scope of chemical exploration.

Pharmaceutical Applications

Lastly, in pharmaceutical research, the compound's framework is utilized in the synthesis of various pharmacologically active molecules. For instance, Demong et al. (2014) detailed the development of a spiroimidazolone-based antagonist of the human glucagon receptor, indicating the compound's utility in creating new drug molecules.

properties

IUPAC Name |

tert-butyl N-(2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)15-10-4-7-14(8-5-10)9-6-11(17)16-14/h10H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHWYRVVIXVMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

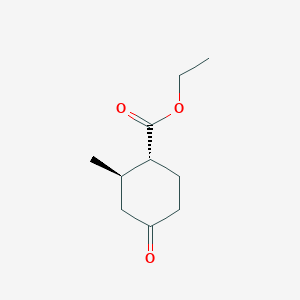

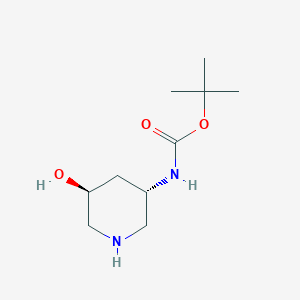

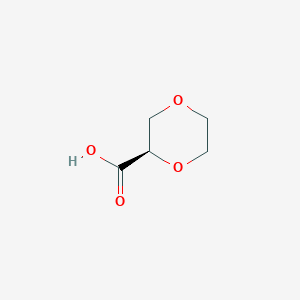

![4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B3112858.png)

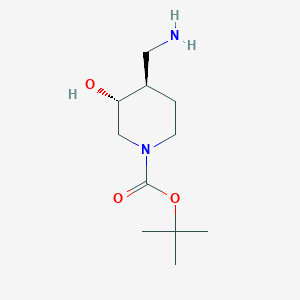

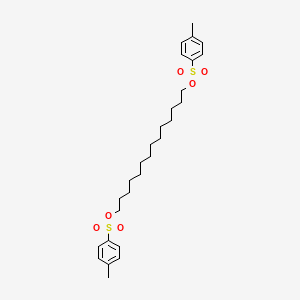

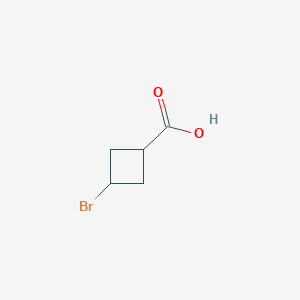

![(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3112869.png)

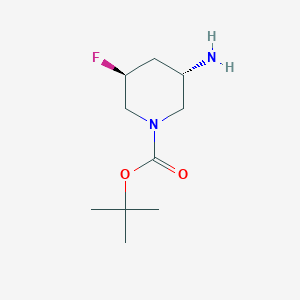

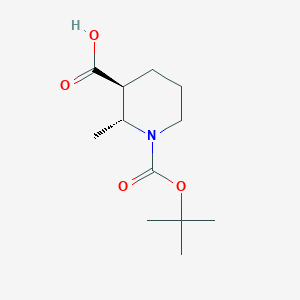

![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B3112877.png)